Bis[4-(bromomethyl)phenyl] sulfone

Polymer light‑emitting diodes Electroluminescence Bandgap engineering

Bis[4-(bromomethyl)phenyl] sulfone (CAS not publicly standardized; molecular formula C₁₄H₁₂Br₂O₂S, monoisotopic mass 401.89 Da) is a symmetrical sulfone monomer featuring two para‑bromomethyl substituents on a diphenyl sulfone scaffold. The sulfone bridge serves as a polar, electron‑withdrawing linker, providing thermal and oxidative stability, while the benzylic bromine atoms act as dual electrophilic handles suitable for Wittig olefination, nucleophilic displacement, and cross‑coupling chemistries.

Molecular Formula C14H12Br2O2S
Molecular Weight 404.1 g/mol
Cat. No. B12000457
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis[4-(bromomethyl)phenyl] sulfone
Molecular FormulaC14H12Br2O2S
Molecular Weight404.1 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CBr)S(=O)(=O)C2=CC=C(C=C2)CBr
InChIInChI=1S/C14H12Br2O2S/c15-9-11-1-5-13(6-2-11)19(17,18)14-7-3-12(10-16)4-8-14/h1-8H,9-10H2
InChIKeyUPEZCZHEUGNPOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bis[4-(bromomethyl)phenyl] sulfone: Core Identity and Procurement-Relevant Profile


Bis[4-(bromomethyl)phenyl] sulfone (CAS not publicly standardized; molecular formula C₁₄H₁₂Br₂O₂S, monoisotopic mass 401.89 Da) is a symmetrical sulfone monomer featuring two para‑bromomethyl substituents on a diphenyl sulfone scaffold . The sulfone bridge serves as a polar, electron‑withdrawing linker, providing thermal and oxidative stability, while the benzylic bromine atoms act as dual electrophilic handles suitable for Wittig olefination, nucleophilic displacement, and cross‑coupling chemistries [1]. Commercially supplied as a white to off‑white crystalline solid, the compound is employed primarily as a building block for specialty polymers, including light‑emitting copolymers, high‑refractive‑index materials, and anion‑exchange membranes [2].

Why Bis[4-(bromomethyl)phenyl] sulfone Cannot Be Replaced by Generic or Mono‑functional Sulfone Analogs


The engineering value of bis[4‑(bromomethyl)phenyl] sulfone resides in the concurrent presence of the electron‑withdrawing sulfone bridge and two chemically equivalent benzylic bromide sites. Swapping this compound for mono‑bromomethyl phenyl sulfone (CAS 19169‑90‑5) eliminates the possibility of forming linear, high‑molecular‑weight polymers via A₂ + B₂ polycondensations [1]. Replacing it with 4,4′‑dibromodiphenyl sulfone (CAS 2050‑48‑8) removes the benzylic spacer, thereby lowering the leaving‑group reactivity and precluding Wittig olefination chemistries that require a reactive phosphonium salt precursor [2]. Furthermore, the sulfone group imparts a unique combination of polarity and limited π‑conjugation that directly modulates the optical bandgap of the resulting copolymers—an effect not achievable with ketone‑ or ether‑bridged analogs [3]. These structural distinctions make routine one‑to‑one substitution technically invalid in applications that depend on precise stoichiometric control, reaction kinetics, or the targeted electro‑optical properties of the final material.

Quantitative Differentiation of Bis[4-(bromomethyl)phenyl] sulfone Against Closest Analogs


Blue‑Shifted Electroluminescence in PPVS Copolymers Versus Unmodified PPV

When bis[4‑(bromomethyl)phenyl] sulfone is converted to its bis‑phosphonium salt and subjected to Wittig polycondensation with terephthaldehyde, the resulting poly(p‑phenylenevinylene‑co‑sulfonylene) (PPVS) exhibits a hypsochromic shift in electroluminescence relative to poly(p‑phenylenevinylene) (PPV). The sulfonylene group interrupts π‑conjugation, effectively widening the HOMO‑LUMO gap [1].

Polymer light‑emitting diodes Electroluminescence Bandgap engineering

Refractive Index Enhancement in Free‑Radical HRIPs Using 4‑Bromomethyl Diphenyl Sulfone Intermediates

A 2025 study employed 4‑bromomethyl diphenyl sulfone (derived from bis‑functionalization of the diphenyl sulfone core) as a key intermediate to synthesize acrylate monomers for high‑refractive‑index polymers. Compared to conventional step‑growth sulfone polymers, the radical polymerization route delivers refractive indices of 1.590–1.622 at 486.1 nm while maintaining high Abbe numbers and excellent transparency [1].

High-refractive-index polymers Optical materials Sulfone monomers

Thermal Stability Penalty of Bromomethylated Polysulfones Versus Brominated Analogs

A comparative thermogravimetric study of chemically modified polysulfones demonstrated that bromomethylated polysulfone (Br‑PSU) exhibits markedly lower thermal stability than its brominated analog PSU‑Br. The bromomethylated derivative undergoes a distinct low‑temperature decomposition step corresponding to the cleavage of the –CH₂Br side groups, whereas PSU‑Br retains onset stability comparable to pristine polysulfone [1]. This finding implies that small‑molecule bis[4‑(bromomethyl)phenyl] sulfone will similarly exhibit lower thermal robustness relative to ring‑brominated diphenyl sulfones, a critical parameter in high‑temperature processing.

Thermogravimetric analysis Polysulfone derivatives Thermal stability ranking

Enhanced Leaving‑Group Reactivity of Benzylic Bromide Over Aryl Bromide Enables Wittig Polycondensation

The conversion of bis[4‑(bromomethyl)phenyl] sulfone to the bis‑triphenylphosphonium salt proceeds quantitatively under mild conditions, enabling subsequent Wittig olefination with dialdehydes to yield high‑molecular‑weight copolymers. In contrast, 4,4′‑dibromodiphenyl sulfone (aryl bromide) cannot undergo analogous phosphonium salt formation and is limited to nucleophilic aromatic substitution or cross‑coupling pathways [1]. This fundamental reactivity difference dictates the choice of monomer for step‑growth polymerizations requiring carbon‑carbon double bond formation in the backbone.

Wittig reaction Phosphonium salt Benzylic bromide reactivity

Crystal Structure Confirmation of Sulfonyl‑bis(bromomethylene)dibenzene as a Diastereoisomeric Meso Isomer

The crystallographic analysis of a closely related compound, sulfonyl‑bis(bromomethylene)dibenzene (C₁₄H₁₂Br₂O₂S), confirmed that the molecule crystallizes as the meso isomer of a diastereoisomeric pair [1]. This structural evidence was crucial for establishing that the 1,3‑elimination of bromine by triphenylphosphine proceeds with inversion of configuration at both chiral carbon atoms. Such stereochemical information is absent for most non‑sulfone or mono‑bromo analogs and can be critical when stereoregularity impacts polymer properties.

X‑ray crystallography Sulfone stereochemistry 1,3‑Elimination mechanism

Solubility Advantage of PPVS Over PPV Attributed to the Sulfonylene Group

The poly(p‑phenylenevinylene‑co‑sulfonylene) (PPVS) derived from bis[4‑(bromomethyl)phenyl] sulfone is reported to be highly soluble in common organic solvents, whereas unmodified poly(p‑phenylenevinylene) (PPV) is notoriously insoluble and must be processed via precursor routes [1]. The polar sulfonylene moiety disrupts interchain π‑stacking, enabling solution processing for device fabrication.

Polymer solubility Processability Sulfonylene copolymer

Preferred Application Scenarios for Bis[4-(bromomethyl)phenyl] sulfone Based on Quantitative Evidence


Blue‑Emitting Polymer Light‑Emitting Diodes (PLEDs)

The synthesis of PPVS from bis[4‑(bromomethyl)phenyl] sulfone yields a copolymer with blue electroluminescence (λ_max = 470 nm) and enhanced electron affinity relative to PPV, making it a candidate for blue‑emitting layers in PLEDs [1]. The solubility of PPVS further permits solution‑based device fabrication, a critical manufacturing advantage over insoluble PPV.

High‑Refractive‑Index Optical Polymers

4‑Bromomethyl diphenyl sulfone intermediates enable the design of acrylate monomers for free‑radical polymerization, producing HRIPs with refractive indices of 1.590–1.622 at 486.1 nm and high optical transparency [2]. This route circumvents the harsh conditions of step‑growth polycondensation, allowing finer control over Abbe number and thermal stability.

Anion‑Exchange Membranes for Alkaline Fuel Cells

Bromomethylated poly(arylene ether sulfone)s, conceptually derived from the same benzylic bromide chemistry, undergo quaternization to yield anion‑exchange membranes. The quantitative conversion of the bromomethyl group to quaternary ammonium sites facilitates high ion‑exchange capacities, directly relevant to alkaline fuel cell performance [3].

Stereochemically Controlled Polymerization Templates

The established meso‑diastereoisomerism of sulfonyl‑bis(bromomethylene)dibenzene opens avenues for stereoregular polymer synthesis. When stereochemical purity or inversion‑based elimination pathways are required, this compound offers a defined chiral configuration that simple mono‑bromomethyl sulfones cannot provide [4].

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